molecular formula C17H14O5 B5706370 8-methoxy-3-(2-oxopropoxy)-6H-benzo[c]chromen-6-one

8-methoxy-3-(2-oxopropoxy)-6H-benzo[c]chromen-6-one

Cat. No.: B5706370
M. Wt: 298.29 g/mol
InChI Key: PEGJQEQOSQAMSR-UHFFFAOYSA-N
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Description

8-methoxy-3-(2-oxopropoxy)-6H-benzo[c]chromen-6-one is a synthetic organic compound belonging to the class of chromen-6-one derivatives. This compound is characterized by its unique structure, which includes a methoxy group at the 8th position, an oxopropoxy group at the 3rd position, and a benzo[c]chromen-6-one core. It is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

The synthesis of 8-methoxy-3-(2-oxopropoxy)-6H-benzo[c]chromen-6-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Starting Material: The synthesis begins with a suitable precursor, such as a substituted coumarin or chromen-6-one derivative.

    Methoxylation: Introduction of the methoxy group at the 8th position is achieved through methylation reactions using reagents like dimethyl sulfate or methyl iodide in the presence of a base.

    Oxopropoxylation: The oxopropoxy group is introduced at the 3rd position through an esterification reaction, often involving the use of propionic anhydride or a similar reagent.

    Cyclization: The final step involves cyclization to form the benzo[c]chromen-6-one core, which can be achieved through intramolecular condensation reactions under acidic or basic conditions.

Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of catalysts and controlled reaction conditions.

Chemical Reactions Analysis

8-methoxy-3-(2-oxopropoxy)-6H-benzo[c]chromen-6-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced chromen-6-one derivatives.

    Substitution: The methoxy and oxopropoxy groups can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like alkyl halides or acyl chlorides.

    Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form various chromen-6-one derivatives with extended conjugation.

Scientific Research Applications

8-methoxy-3-(2-oxopropoxy)-6H-benzo[c]chromen-6-one has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 8-methoxy-3-(2-oxopropoxy)-6H-benzo[c]chromen-6-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Enzyme Inhibition: It can inhibit the activity of certain enzymes involved in disease processes, such as kinases or proteases.

    Receptor Binding: The compound may bind to specific receptors on cell surfaces, modulating signaling pathways and cellular responses.

    DNA Intercalation: It can intercalate into DNA, affecting gene expression and cellular proliferation.

Comparison with Similar Compounds

8-methoxy-3-(2-oxopropoxy)-6H-benzo[c]chromen-6-one can be compared with other similar compounds, such as:

    Coumarins: These compounds share a similar core structure and exhibit various biological activities, including anticoagulant and antimicrobial properties.

    Flavonoids: Flavonoids have a similar chromen-6-one core and are known for their antioxidant and anti-inflammatory effects.

    Benzopyrans: These compounds also have a similar structure and are studied for their potential therapeutic applications.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

8-methoxy-3-(2-oxopropoxy)benzo[c]chromen-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14O5/c1-10(18)9-21-12-4-6-14-13-5-3-11(20-2)7-15(13)17(19)22-16(14)8-12/h3-8H,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEGJQEQOSQAMSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)COC1=CC2=C(C=C1)C3=C(C=C(C=C3)OC)C(=O)O2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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